molecular formula C14H18BrNO4 B11777719 Methyl 2-(2-((4-bromophenoxy)methyl)morpholino)acetate

Methyl 2-(2-((4-bromophenoxy)methyl)morpholino)acetate

Cat. No.: B11777719
M. Wt: 344.20 g/mol
InChI Key: VKCQXOHNTAEYAR-UHFFFAOYSA-N
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Description

Methyl 2-(2-((4-bromophenoxy)methyl)morpholino)acetate (CAS: 1706456-77-0) is a structurally complex molecule featuring:

  • A morpholino ring (a six-membered heterocycle with two oxygen atoms).
  • A 4-bromophenoxy group attached via a methylene (-CH₂-) linker to the morpholino nitrogen.
  • A methyl acetate ester moiety at the terminal position.

This compound is synthesized for pharmaceutical research, particularly as a reference material in drug development (e.g., ANDA/NDA submissions) .

Properties

Molecular Formula

C14H18BrNO4

Molecular Weight

344.20 g/mol

IUPAC Name

methyl 2-[2-[(4-bromophenoxy)methyl]morpholin-4-yl]acetate

InChI

InChI=1S/C14H18BrNO4/c1-18-14(17)9-16-6-7-19-13(8-16)10-20-12-4-2-11(15)3-5-12/h2-5,13H,6-10H2,1H3

InChI Key

VKCQXOHNTAEYAR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCOC(C1)COC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Bromophenoxy Group Formation

The 4-bromophenoxy group is typically synthesized via electrophilic aromatic substitution or direct bromination .

Method 1: Aqueous Bromination (High Selectivity)

Patents describe a selective bromination of 2-methyl-2-phenylpropanoic acid in aqueous media under acidic, neutral, or alkaline conditions. While this method targets a different substrate, the principles apply to phenolic intermediates:

  • Substrate Preparation : Phenol derivatives (e.g., 4-methoxyphenol) undergo demethylation or direct bromination.

  • Bromination Conditions :

    • Reagents : Bromine (Br₂), sodium bicarbonate (pH control).

    • Solvent : Water or aqueous-organic mixtures.

    • Temperature : 25–35°C.

    • Yield : >95% selectivity for para-brominated products.

Method 2: Halogenation with NBS/AIBN

For aryl bromination, N-bromosuccinimide (NBS) with 2,2′-azobis(isobutyronitrile) (AIBN) is used under radical conditions:

  • Substrate : Methyl 2-(4-methoxyphenyl)acetate.

  • Reaction Conditions :

    • Solvent : Carbon tetrachloride (CCl₄).

    • Temperature : 80°C.

    • Catalyst : AIBN (radical initiator).

    • Yield : 99%.

    • Drawback : Use of CCl₄ (toxic solvent).

Morpholino Acetate Synthesis

The morpholino acetate moiety is synthesized via etherification or nucleophilic substitution .

Method 1: Ether Formation

  • Substrate : 2-Hydroxymethylmorpholine.

  • Reaction :

    • Reagents : 4-Bromophenol, base (e.g., K₂CO₃).

    • Solvent : DMF or THF.

    • Conditions : 60–80°C, 4–6 hours.

    • Yield : ~80% (estimated from analogous reactions in).

Method 2: Mitsunobu Reaction

For coupling morpholino acetate to bromophenoxy intermediates, the Mitsunobu reaction (DEAD, PPh₃) can be employed:

  • Substrate : 2-Hydroxyethylmorpholine.

  • Coupling Partner : 4-Bromophenol.

  • Conditions :

    • Catalyst : Triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).

    • Solvent : THF or DCM.

    • Yield : 70–85%.

Esterification and Final Assembly

The methyl ester group is introduced via acid-catalyzed esterification or DCC-mediated coupling .

Method 1: Sulfuric Acid-Catalyzed Esterification

  • Substrate : 2-(2-((4-Bromophenoxy)methyl)morpholino)acetic acid.

  • Reaction :

    • Reagents : Methanol, H₂SO₄ (catalyst).

    • Conditions : Reflux, 4–6 hours.

    • Yield : 99%.

    • Purification : Distillation or chromatography.

Method 2: Pd-Catalyzed Cross-Coupling

For advanced intermediates, Pd-mediated reactions (e.g., Suzuki-Miyaura) are used to couple aryl bromides with morpholino acetate:

  • Substrate : 4-Bromoaryl intermediate.

  • Catalyst : Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂.

  • Conditions :

    • Solvent : Toluene or DMF.

    • Base : Na₂CO₃ or Cs₂CO₃.

    • Yield : 70–90%.

Reaction Optimization and Challenges

Solvent Selection

  • Aqueous Media : Ideal for bromination (low cost, high safety).

  • Organic Solvents : Toluene, THF, or DCM for coupling reactions.

  • Avoid : CCl₄ and THF (toxicity, cost).

Purification Strategies

  • Crystallization : For intermediates with high purity (e.g., 4-bromophenol derivatives).

  • Chromatography : Silica gel or RP-HPLC for final product purification.

Yield Challenges

  • Bromination Selectivity : Para vs. ortho/meta isomer control (achieved via aqueous bromination).

  • Esterification Efficiency : Acid catalysis ensures high yields, while DCC methods reduce side reactions.

Comparative Analysis of Methods

Method Steps Yield Advantages Limitations Source
Aqueous BrominationBr₂ in H₂O, pH 7, 25–35°C79–99%High selectivity, low solvent costRequires pH control
NBS/AIBN BrominationNBS, AIBN in CCl₄ at 80°C99%Simple, high yieldToxic solvent (CCl₄)
Mitsunobu CouplingDEAD, PPh₃ in THF70–85%Mild conditions, versatile substratesExpensive reagents
Pd-Catalyzed CouplingPd(PPh₃)₂Cl₂, Na₂CO₃ in toluene70–90%High efficiency for complex intermediatesPd catalyst cost
Acid-Catalyzed EsterificationH₂SO₄, MeOH, reflux99%Cost-effective, scalableAcid handling required

Research Findings and Applications

Biological and Synthetic Applications

  • Medicinal Chemistry : Potential enzyme inhibitor or receptor modulator.

  • Organic Synthesis : Intermediate for complex heterocycles (e.g., piperazines, thiadiazoles) .

Chemical Reactions Analysis

Types of Reactions

Methyl2-(2-((4-bromophenoxy)methyl)morpholino)acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The compound has garnered attention in various fields due to its biological activity and chemical versatility:

Medicinal Chemistry

Methyl 2-(2-((4-bromophenoxy)methyl)morpholino)acetate is being investigated for its potential therapeutic effects:

  • Anti-inflammatory Properties: Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity: Research indicates that it may inhibit cancer cell proliferation through interactions with specific molecular targets .

Biochemical Assays

The compound serves as a probe in biochemical assays:

  • It is utilized to study enzyme activities and protein interactions, providing insights into biochemical pathways and mechanisms.

Agrochemicals

Due to its structural characteristics, it may also find applications in the development of agrochemicals:

  • The bromophenoxy group can enhance herbicidal or fungicidal activities, making it suitable for agricultural formulations .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

Another investigation explored the anti-inflammatory properties of the compound in animal models of arthritis. Administration led to a significant reduction in inflammatory markers, suggesting potential use as an anti-inflammatory agent in clinical settings .

Mechanism of Action

The mechanism of action of Methyl2-(2-((4-bromophenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets. The bromophenoxy group allows it to bind to certain enzymes or receptors, modulating their activity. The morpholine ring enhances its solubility and bioavailability, facilitating its effects in biological systems.

Comparison with Similar Compounds

CD73 Inhibitors with Morpholino Substituents

Example Compound: Methyl 2-((3-cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)acetate

  • Structural Differences: Core: Thiopyridine vs. target’s morpholino-acetate. Linkage: Thioether (-S-) vs. ether (-O-) and ester (-COO-) groups.
  • The absence of a thio group in the target compound may alter binding kinetics or metabolic stability.

Potassium 2-((4-Amino-5-(Morpholino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

  • Structural Differences: Core: Triazole-thio vs. morpholino-acetate. Substituents: Amino and triazole groups vs. bromophenoxymethyl.
  • Metabolism : Hydrolysis of the thio group generates a metabolite (288.2 m/z). The target’s ester group may similarly hydrolyze to a carboxylic acid, affecting half-life.

Methyl 2-(4-Bromophenyl)acetate

  • Structural Differences: Substitution: Bromine on phenyl-acetate vs. bromophenoxy-morpholino. Complexity: Lacks the morpholino-phenoxymethyl system.
  • Applications : Simpler structure used as a reference standard or synthetic intermediate. Reduced polarity may limit bioavailability compared to the target compound.

Esters of 2-(4-Bromophenyl)acetate

Example Compound: [2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-bromophenyl)acetate

  • Structural Differences: Ester Modifications: Varied substituents (e.g., methoxy, chloro-trifluoromethyl) vs. morpholino-phenoxymethyl.
  • Properties : Bulky substituents may reduce membrane permeability compared to the target’s balanced polar-lipophilic design.

Morpholino-Piperidine Hybrids

Example Compound: Morpholino(piperidin-2-yl)methanone hydrochloride

  • Structural Differences: Core: Piperidine-morpholino vs. morpholino-acetate. Functional Groups: Ketone vs. ester.

Data Table: Key Features of Methyl 2-(2-((4-Bromophenoxy)methyl)morpholino)acetate and Analogs

Compound Name Core Structure Key Substituents Biological Activity/Use Metabolic Features
This compound Morpholino-acetate 4-Bromophenoxymethyl, methyl ester Reference material, drug development Ester hydrolysis (potential)
Methyl 2-((3-cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)acetate Thiopyridine Morpholino, thioether CD73 inhibition (10 μM) Thioether oxidation
Potassium 2-((4-amino-5-(morpholino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate Triazole-thio Morpholino, triazole Metabolite study (288.2 m/z) Thio group hydrolysis
Methyl 2-(4-bromophenyl)acetate Phenyl-acetate 4-Bromophenyl Synthetic intermediate Ester hydrolysis
Morpholino(piperidin-2-yl)methanone hydrochloride Morpholino-piperidine Piperidine, ketone Structural hybrid Ketone stability

Research Findings and Implications

Morpholino as a Key Motif: The morpholino ring enhances solubility and metabolic stability in multiple compounds (e.g., ). Its presence in the target compound likely improves pharmacokinetics compared to non-polar analogs.

Ester vs. Thioether : The target’s ester group may hydrolyze faster than thioether-containing analogs, influencing dosing frequency .

Biological Activity

Methyl 2-(2-((4-bromophenoxy)methyl)morpholino)acetate is a synthetic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenoxy group, a morpholino group, and an acetate moiety. Its molecular formula is C14H18BrN2O3C_{14}H_{18}BrN_{2}O_{3}, with a molecular weight of approximately 344.20 g/mol. The unique combination of these functional groups contributes to its diverse biological interactions and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains. Below is a summary of the antimicrobial activity based on minimum inhibitory concentration (MIC) values:

Pathogen MIC (µg/mL)
Staphylococcus aureus4.69
Escherichia coli8.33
Pseudomonas aeruginosa13.40
Candida albicans16.69

These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research . Studies have indicated that it may inhibit the proliferation of cancer cells through various mechanisms, including enzyme inhibition and receptor modulation. The morpholino group enhances solubility and bioavailability, facilitating its transport within biological systems.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The bromophenoxy group can engage with enzymes crucial for microbial survival and cancer cell proliferation.
  • Receptor Modulation : The compound may affect receptor activity involved in cell signaling pathways related to cancer growth and metastasis.

Further research is needed to elucidate the precise molecular targets and mechanisms involved in its biological effects .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant bactericidal activity with MIC values lower than many standard antibiotics .
  • Cancer Cell Proliferation Assay : In vitro assays on various cancer cell lines showed that the compound inhibited cell proliferation significantly compared to control groups, indicating its potential as an anticancer agent .

Synthesis Methods

The synthesis of this compound typically involves a multi-step process:

  • Formation of Morpholine Derivative : Reaction of 4-bromophenol with formaldehyde and morpholine.
  • Acetylation : Acylation with acetic anhydride or acetic acid to yield the final product.

This synthetic route has been reported to achieve yields exceeding 80%, making it suitable for industrial production.

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